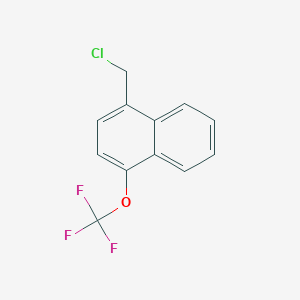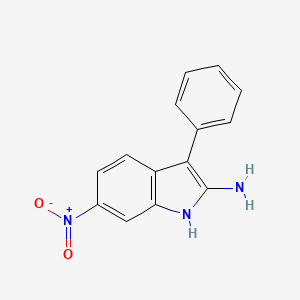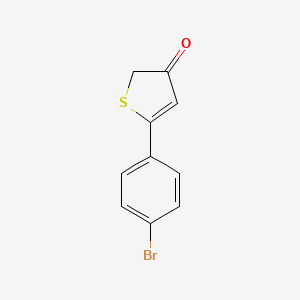![molecular formula C13H13N3O3 B11859515 N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide CAS No. 88758-89-8](/img/structure/B11859515.png)
N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide is a chemical compound with a unique structure that combines the properties of both quinoline and acetimidamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide typically involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate to form an intermediate, which is then reacted with hydrazine hydrate to produce the final product . The reaction conditions often include the use of dry acetone as a solvent and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the acetimidamide group.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring or the acetimidamide group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives. Substitution reactions can result in a variety of substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the acetimidamide group can form hydrogen bonds with proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(quinolin-8-yloxy)acetohydrazide: Similar structure but lacks the acetimidamide group.
N-(2-(quinolin-8-yloxy)ethyl)acetamide: Similar structure but with an ethyl linkage instead of an acetimidamide group.
Uniqueness
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of both the acetimidamide and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with similar compounds.
Eigenschaften
CAS-Nummer |
88758-89-8 |
|---|---|
Molekularformel |
C13H13N3O3 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] acetate |
InChI |
InChI=1S/C13H13N3O3/c1-9(17)19-16-12(14)8-18-11-6-2-4-10-5-3-7-15-13(10)11/h2-7H,8H2,1H3,(H2,14,16) |
InChI-Schlüssel |
RMWLOWHUUHMXME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride](/img/structure/B11859440.png)


![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11859452.png)



![Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]-](/img/structure/B11859479.png)
![2-(Propylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11859484.png)
![1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-](/img/structure/B11859487.png)

![6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11859501.png)

